Amidosulfurous acid
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Overview
Description
Preparation Methods
Amidosulfurous acid is produced industrially by treating urea with a mixture of sulfur trioxide and sulfuric acid (or oleum). The conversion is conducted in two stages:
Sulfamation: OC(NH₂)₂ + SO₃ → OC(NH₂)(NHSO₃H)
Hydrolysis: OC(NH₂)(NHSO₃H) + H₂SO₄ → CO₂ + 2 H₃NSO₃
This method is efficient and widely used in industrial production .
Chemical Reactions Analysis
Amidosulfurous acid undergoes various chemical reactions, including:
Oxidation: In the presence of chlorine, bromine, and chlorates, it can be oxidized to produce sulfuric acid.
Reduction: It can be reduced to form different sulfur-containing compounds.
Substitution: It can react with nitrous acid to give nitrogen and sulfuric acid, and with concentrated nitric acid to afford nitrous oxide
Common reagents used in these reactions include chlorine, bromine, chlorates, and nitric acid. Major products formed from these reactions include sulfuric acid, nitrogen, and nitrous oxide .
Scientific Research Applications
Amidosulfurous acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of amidosulfurous acid involves its strong acidic properties. It can donate protons (H⁺) in aqueous solutions, making it a strong acid. This property allows it to participate in various chemical reactions, including hydrolysis and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Amidosulfurous acid is similar to other sulfur-containing acids such as sulfuric acid (H₂SO₄) and sulfamide (H₄N₂SO₂). it is unique in that it effectively replaces a hydroxyl (–OH) group with an amine (–NH₂) group at each step, making it an intermediate compound between sulfuric acid and sulfamide . Other similar compounds include amidosulfites, which contain the group =NS(O)O- and have various industrial and research applications .
Properties
CAS No. |
25310-87-6 |
---|---|
Molecular Formula |
H3NO2S |
Molecular Weight |
81.10 g/mol |
InChI |
InChI=1S/H3NO2S/c1-4(2)3/h1H2,(H,2,3) |
InChI Key |
JXUFISIHEZOBPI-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)O |
Origin of Product |
United States |
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